molecular formula C5H7BrO2 B3388302 4-Bromo-pent-4-enoic acid CAS No. 86953-48-2

4-Bromo-pent-4-enoic acid

Cat. No. B3388302
CAS RN: 86953-48-2
M. Wt: 179.01 g/mol
InChI Key: QXZAZTDXCREZPW-UHFFFAOYSA-N
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Description

4-Bromo-pent-4-enoic acid is a chemical compound with the molecular formula C5H7BrO2 . It is a derivative of pent-4-enoic acid, which is also known as allylacetic acid .


Synthesis Analysis

The synthesis of 4-Bromo-pent-4-enoic acid involves several methods . One of the methods involves the reaction with potassium hydroxide in methanol and water . The yield of this reaction is reported to be 97% .


Molecular Structure Analysis

The molecular structure of 4-Bromo-pent-4-enoic acid consists of 14 bonds in total. These include 7 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 aliphatic carboxylic acid, and 1 hydroxyl group .


Physical And Chemical Properties Analysis

4-Bromo-pent-4-enoic acid has a molecular weight of 179.01 . It is a powder at room temperature . The storage temperature is 4 degrees Celsius .

Safety And Hazards

4-Bromo-pent-4-enoic acid is classified as a dangerous substance. It has the GHS05 and GHS07 pictograms . The hazard statements are H314 and H335 . The precautionary statements include P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

4-bromopent-4-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrO2/c1-4(6)2-3-5(7)8/h1-3H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXZAZTDXCREZPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCC(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-pent-4-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Bissmire - 2006 - search.proquest.com
… 4-Bromo-pent-4-enoic acid tert-butyl ester 133 can be used as a precursor for derivatives of 4-phenyl-4-pentenoic acid. It is easily synthesised, according to a literature procedure, from …
Number of citations: 4 search.proquest.com

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